1-[(2-Chlorophenyl)methyl]indol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQUMNSCFZUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chlorophenyl Methyl Indol 6 Amine and Analogous Indole Structures
Strategies for Indole (B1671886) Core Formation
Fischer Indole Synthesis and its Variations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comnumberanalytics.com The versatility of this method allows for the preparation of a wide array of indole derivatives by varying the hydrazine (B178648) and carbonyl components. byjus.com
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org A rsc.orgrsc.org-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. byjus.com The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org
A significant variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This expands the scope of the reaction to include substrates that may not be readily available through traditional hydrazine synthesis. Additionally, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This approach is high-yielding and utilizes readily available starting materials. rsc.org
| Variation | Description | Key Features |
| Classical Fischer Synthesis | Acid-catalyzed cyclization of arylhydrazones. wikipedia.org | Wide applicability, tolerant of various functional groups. numberanalytics.com |
| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones from aryl bromides. wikipedia.org | Expands substrate scope. |
| One-Pot N-Alkylation | A three-component reaction combining Fischer indolisation with N-alkylation. rsc.org | Rapid, operationally simple, and high-yielding. rsc.org |
Reissert Indole Synthesis and Enantioselective Approaches
The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org This method is particularly useful for synthesizing indoles with substituents at the 2-position.
Recent advancements have focused on developing enantioselective versions of indole synthesis. While specific enantioselective Reissert approaches are less common, the broader field of catalytic asymmetric indolization has seen significant progress. researchgate.net These methods often involve the use of chiral catalysts to control the stereochemistry of the cyclization process, leading to the formation of chiral indole-containing molecules. researchgate.netnih.gov
Larock Indole Synthesis via Palladium Catalysis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that produces indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgacs.org This method is highly versatile and allows for the synthesis of a wide range of substituted indoles with good regioselectivity. ub.edu The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and a chloride source like LiCl. wikipedia.org
The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. wikipedia.orgub.edu Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.orgub.edu The use of ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes has been shown to be effective for the regioselective synthesis of 2,3-disubstituted indoles. rsc.org
| Catalyst System | Starting Materials | Key Advantages |
| Pd(OAc)₂ / PPh₃ / Base | o-Iodoaniline, disubstituted alkyne | Versatile, good yields, high regioselectivity. ub.edu |
| Ferrocene-NHC-Pd Complex | o-Iodo- or o-bromoanilines, internal alkynes | Practical and highly regioselective for 2,3-disubstituted indoles. rsc.org |
Leimgruber-Batcho Indole Synthesis for N-Substituted Indoles
The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal. wikipedia.org The resulting enamine is then subjected to a reductive cyclization to afford the indole. wikipedia.org This method is particularly advantageous as many o-nitrotoluenes are commercially available, and the reactions proceed under mild conditions with high yields. wikipedia.org
The reduction of the nitro group can be achieved using various reagents, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have been shown to significantly reduce reaction times, especially when catalyzed by Lewis acids. rsc.orgpsu.edu This approach is suitable for the synthesis of N-substituted indoles by starting with the appropriately substituted aniline (B41778) precursor.
Bischler-Napieralski Reaction for Indole Derivatives
The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org While not a direct synthesis of indoles, variations and interruptions of this reaction can lead to indole-related structures. rsc.org For instance, the reaction of certain tryptamine (B22526) derivatives under Bischler-Napieralski conditions can be diverted to form carbazoles or tetracyclic spiroindolines. rsc.orgnih.gov
The reaction is typically carried out in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org Judicious substrate design can allow for the interruption of the classical pathway to access complex polycyclic scaffolds that are valuable for the synthesis of indole alkaloids. rsc.org
Modern Metal-Catalyzed Cyclizations for Indole Synthesis
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for indole synthesis, offering novel pathways with high efficiency and selectivity. researchgate.netmdpi.com These methods often involve transition metals such as palladium, rhodium, and cobalt. mdpi.comtandfonline.com
Palladium-catalyzed approaches are particularly prevalent and include tandem cyclizations, C-H activation strategies, and intramolecular aminopalladation/reductive elimination cascades. tandfonline.comnih.gov For example, the synthesis of polysubstituted indoles can be achieved through a palladium-catalyzed cascade process involving the elimination of an allylic acetate (B1210297) to form a π-allyl complex, which then undergoes an intramolecular cycloaddition. tandfonline.com
Rhodium catalysts have been employed in the cyclization of 2-ethynylanilines with isocyanates to produce indole-3-carboxamide derivatives. tandfonline.com Cobalt-catalyzed C-H/N-H annulation of anilines with alkynes also provides a direct route to substituted indoles. mdpi.com These modern methods provide powerful tools for the construction of complex indole structures under mild conditions. researchgate.net
Dehydrogenative Cyclization and Aerobic Dehydrogenation Approaches
Dehydrogenative cyclization and aerobic dehydrogenation represent modern and efficient strategies for the synthesis of the indole nucleus. These methods often provide advantages over classical indole syntheses by offering milder reaction conditions and greater atom economy.
Dehydrogenative cyclization can involve the formation of indoles from 2-vinylanilides through an electrocatalytic process. acs.org This method utilizes an organic redox catalyst and avoids the need for external chemical oxidants, providing a sustainable route to 3-substituted and 2,3-disubstituted indoles. acs.org The reaction proceeds smoothly for a variety of substituted anilides and alkenes, tolerating functional groups such as alkyls, halides, and trifluoromethyl ethers on the benzene (B151609) ring. acs.org
Aerobic dehydrogenation offers another pathway to indoles, typically starting from indoline (B122111) precursors. Catalytic systems, such as those employing N-hydroxyphthalimide (NHPI), can efficiently convert indolines to indoles under an air atmosphere. researchgate.net This approach is particularly useful for the synthesis of biologically active molecules. researchgate.net Visible-light-driven methods have also emerged, allowing for the aerobic oxidative dehydrogenation of indolines to indoles at room temperature, further enhancing the green credentials of this synthetic route. researchgate.net Additionally, palladium-catalyzed cross-dehydrogenative coupling reactions have been developed for the C-H olefination of indoles, demonstrating the versatility of dehydrogenative strategies in indole functionalization. acs.org
A catalyst-free photoinitiated dehydrogenative cyclization of 3-styryl indoles has been shown to produce fused indole systems, highlighting the potential of photochemical methods in constructing complex indole-containing architectures. nih.govacs.org This transformation proceeds in excellent yields under mild conditions and tolerates a wide range of functional groups on the styryl and indole moieties. nih.govacs.org
| Method | Starting Material | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Electrocatalytic Dehydrogenative Cyclization | 2-Vinylanilide | Organic redox catalyst, electrocatalysis | 3-Substituted and 2,3-disubstituted indoles | acs.org |
| Catalytic Aerobic Dehydrogenation | Indoline | N-hydroxyphthalimide (NHPI), air | Indole | researchgate.net |
| Visible-Light-Driven Aerobic Dehydrogenation | Indoline | Visible light, air | Indole | researchgate.net |
| Photoinitiated Dehydrogenative Cyclization | 3-Styryl indole | UV light, catalyst-free | Fused indole systems | nih.govacs.org |
N-Functionalization Strategies at the Indole Nitrogen (N-1)
The introduction of substituents at the N-1 position of the indole ring is a critical step in the synthesis of 1-[(2-Chlorophenyl)methyl]indol-6-amine and its analogs. Various N-functionalization strategies have been developed to achieve this transformation efficiently.
N-Alkylation Approaches for Introduction of the (2-Chlorophenyl)methyl Moiety
Traditional N-alkylation of indoles often involves a two-step process: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent like benzyl (B1604629) chloride or bromide. google.com However, modern methods aim for milder and more direct approaches.
One such method involves the use of trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a Lewis acid. nih.gov This approach offers advantages over alkyl halides by proceeding under milder conditions and avoiding the need for stoichiometric bases. nih.gov For the synthesis of the target compound, (2-chlorophenyl)methyl trichloroacetimidate (B1259523) could serve as a suitable electrophile.
Another approach is the metal-free reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane (B1218182) as the reductant. nih.gov This method is applicable to a wide range of aromatic and aliphatic aldehydes and various substituted indoles. nih.gov Therefore, 2-chlorobenzaldehyde (B119727) could be employed to introduce the desired (2-chlorophenyl)methyl group.
Palladium-Catalyzed N-Functionalization of Indoles
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the N-arylation and N-alkylation of indoles. The Buchwald-Hartwig amination, for instance, allows for the efficient coupling of indoles with aryl halides and triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgacs.orgmit.edu This methodology has been widely applied to the synthesis of N-arylindoles, which are present in numerous biologically active compounds. organic-chemistry.orgnih.gov While primarily used for N-arylation, modifications of this reaction can also be applied to N-alkylation.
Reductive Cross-Coupling for N-Alkylated Indoles
Reductive cross-coupling reactions provide an alternative route to N-alkylated indoles. A copper-catalyzed method has been developed for the direct N-alkylation of indoles with N-tosylhydrazones. rsc.orgresearchgate.net This reaction proceeds in the presence of a copper iodide catalyst and a phosphine ligand, affording a variety of N-alkylated indoles in moderate to good yields. rsc.orgresearchgate.net
More recently, nickel-catalyzed electrochemical reductive cross-electrophile couplings have emerged as a sustainable approach. polimi.it This method enables the formation of C(sp2)-C(sp3) bonds using amine-derived radical precursors and aryl iodides, offering a greener alternative to traditional cross-coupling reactions that rely on chemical reductants. polimi.it
| Strategy | Key Reagents/Conditions | Substituent Introduced | Reference |
|---|---|---|---|
| N-Alkylation with Trichloroacetimidates | Lewis acid catalyst | Alkyl groups (e.g., (2-Chlorophenyl)methyl) | nih.gov |
| Reductive N-Alkylation with Aldehydes | Silane reductant, metal-free | Alkyl groups (e.g., (2-Chlorophenyl)methyl) | nih.gov |
| Palladium-Catalyzed N-Arylation | Palladium catalyst, phosphine ligand | Aryl groups | organic-chemistry.orgacs.orgmit.edu |
| Copper-Catalyzed Reductive Cross-Coupling | Copper iodide catalyst, N-tosylhydrazones | Alkyl groups | rsc.orgresearchgate.net |
| Nickel-Catalyzed Electrochemical Reductive Cross-Coupling | Nickel catalyst, electrochemistry | Alkyl groups | polimi.it |
Strategies for C-6 Amination of the Indole Ring
The introduction of an amino group at the C-6 position of the indole ring is the final key transformation in the synthesis of this compound. This is typically achieved through the reduction of a corresponding nitro-substituted precursor.
Reduction of Nitro-Substituted Indole Precursors
The synthesis of 6-aminoindole (B160974) is commonly accomplished by the reduction of 6-nitroindole (B147325). A variety of methods are available for the synthesis of nitroindoles, including regioselective syntheses from enaminones and nitroaromatic compounds. rsc.org Once the 6-nitroindole scaffold is in place, the nitro group can be reduced to an amine using various reducing agents.
Classical methods for nitro group reduction include the use of metals such as tin, iron, or zinc in the presence of an acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source such as hydrogen gas or hydrazinium (B103819) monoformate is also a widely employed and efficient method. acs.org These reduction methods are generally high-yielding and compatible with a range of other functional groups, making them suitable for the final step in the synthesis of this compound.
Amination Reactions of Indole-6-Carboxylic Acid Derivatives
The conversion of a carboxylic acid group at the C6 position of an indole ring into a primary amine is a direct and valuable transformation for accessing 6-aminoindoles. This is typically accomplished through classical rearrangement reactions that proceed via an isocyanate intermediate. These methods are advantageous as they utilize readily available indole-6-carboxylic acid as a starting material and generally proceed with retention of the aromatic scaffold.
Hofmann, Curtius, and Schmidt Rearrangements
Three of the most established methods for converting a carboxylic acid or its derivatives into a primary amine are the Hofmann, Curtius, and Schmidt rearrangements. Each of these reactions involves the generation of an acyl azide (B81097) or a related intermediate, which then rearranges to an isocyanate with the loss of a small molecule (N₂, CO). The resulting isocyanate is subsequently hydrolyzed to yield the primary amine.
The Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid. acs.orgorganic-chemistry.orgnih.gov The acyl azide rearranges to an isocyanate, which can then be trapped with water to form a carbamic acid that decarboxylates to the amine. acs.org This method is known for its mild conditions and tolerance of a wide range of functional groups. acs.orgorganic-chemistry.org For instance, a Curtius rearrangement has been successfully employed in the synthesis of diaminoindoles, where an indole-3-carboxylic acid was converted to the corresponding 3-aminoindole derivative, highlighting the compatibility of this reaction with the indole nucleus.
The Hofmann Rearrangement: This reaction utilizes a primary amide as the substrate, which is treated with a halogen (e.g., bromine) and a strong base. The reaction proceeds through an N-haloamide and an isocyanate intermediate to furnish the primary amine with one fewer carbon atom. This method is also a viable route starting from indole-6-carboxamide.
The Schmidt Reaction: In this one-pot reaction, a carboxylic acid is treated directly with hydrazoic acid (HN₃) under acidic conditions (e.g., sulfuric acid). nih.govwikipedia.orgacs.org The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the azide to form an acyl azide intermediate, which then rearranges to the protonated isocyanate. nih.govwikipedia.org Subsequent hydrolysis yields the amine and carbon dioxide. nih.gov
The general scheme for these transformations starting from an indole-6-carboxylic acid derivative is presented below:
| Reaction Name | Starting Material | Key Reagents | Key Intermediate |
| Curtius Rearrangement | Indole-6-carboxylic acid | Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN₃) after conversion to acyl chloride | Indole-6-carbonyl azide |
| Hofmann Rearrangement | Indole-6-carboxamide | Bromine (Br₂), Sodium hydroxide (B78521) (NaOH) | Isocyanate |
| Schmidt Reaction | Indole-6-carboxylic acid | Hydrazoic acid (HN₃), Sulfuric acid (H₂SO₄) | Isocyanate |
These methods provide reliable pathways to the 6-aminoindole core, which can then be further functionalized, for example, by N-alkylation with 2-chlorobenzyl chloride to yield the target compound, this compound.
Base-Catalyzed Condensation Reactions for 6-Amino Indoles
Condensation reactions offer an alternative and powerful strategy for constructing the indole ring system with the desired 6-amino functionality already in place or installed during the cyclization process. These methods often involve the formation of key C-C and C-N bonds in a sequential or concerted manner.
One notable approach involves the reaction of carboxymethyl cyclohexadienones with primary amines. While this reaction, under catalyst-free conditions, typically yields 6-hydroxyindoles, the reaction outcome can be diverted to produce 6-aminoindoles. acs.org This diversion is achieved through the use of specific catalysts. When the reaction between a carboxymethyl cyclohexadienone and an amine is performed in the presence of a rhenium catalyst (Re₂O₇), the formation of 6-aminoindoles is observed instead of their 6-hydroxy counterparts. acs.org The proposed mechanism suggests that the catalyst facilitates the formation of an iminium ion on the cyclohexadienone moiety, which then undergoes an aza-Michael addition with an in situ generated enamine, leading to the 6-aminoindole product after rearomatization. acs.org
Another relevant condensation reaction is the Nenitzescu indole synthesis , which traditionally involves the reaction of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindoles. wikipedia.orgsynarchive.com However, variations of this reaction, sometimes referred to as the 'anti-Nenitzescu reaction', can lead to the formation of 6-hydroxyindoles. mdpi.comresearchgate.net These reactions are sensitive to substituents and reaction conditions, and while less common, pathways to aminoindoles have been explored. The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The strategic selection of starting materials and catalysts is crucial for directing the regiochemical outcome of the condensation.
The following table summarizes key aspects of these condensation approaches:
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type |
| Cyclohexadienone Condensation | Carboxymethyl cyclohexadienone, Primary amine | Re₂O₇ | 6-Aminoindole acs.org |
| Nenitzescu Reaction (variant) | Substituted quinone, Enamine | Acid or Base Catalysis | 6-Hydroxyindole (can be precursor to 6-amino) mdpi.comresearchgate.net |
These condensation strategies provide a convergent route to the 6-aminoindole core, building the heterocyclic system and incorporating the key nitrogen substituent in a single synthetic sequence.
Stereoselective Synthesis of Related Indole Amine Derivatives
While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of related chiral indole amine derivatives is of significant interest in medicinal chemistry. Asymmetric synthesis allows for the preparation of enantiomerically pure compounds, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.
Stereoselectivity can be introduced in several ways, such as by using chiral catalysts in reactions that create a new stereocenter, or by employing chiral starting materials.
Catalytic Asymmetric Friedel-Crafts Reactions
The catalytic asymmetric Friedel-Crafts (F-C) reaction is a powerful tool for creating C-C bonds at the nucleophilic positions of the indole ring (typically C3, but also C2 or C7) in an enantioselective manner. acs.orgnih.gov Chiral Lewis acids or Brønsted acids are used to catalyze the reaction between an indole and an electrophile (e.g., α,β-unsaturated ketones, imines). organic-chemistry.orgnih.gov This approach is highly effective for synthesizing indoles with a chiral side chain. For example, the F-C alkylation of aminoindoles with β,γ-unsaturated α-ketoesters has been shown to proceed with a high degree of enantioselectivity, demonstrating that the amino group is compatible with these reaction conditions. nih.gov
Enantioselective Reduction and Alkylation
Another strategy involves the enantioselective modification of the indole scaffold. For instance, the asymmetric reduction of 3H-indoles using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source can produce optically active indolines. organic-chemistry.org Furthermore, enantioselective N-alkylation reactions of indoles have been developed using cooperative rhodium and chiral phosphoric acid catalysis, allowing for the formation of a stereocenter adjacent to the indole nitrogen. researchgate.net
A summary of stereoselective approaches is provided in the table below:
| Synthetic Strategy | Key Features | Type of Chirality Introduced |
| Asymmetric Friedel-Crafts Reaction | Use of chiral Lewis or Brønsted acid catalysts with electrophiles. acs.orgnih.gov | Chiral center on a side chain at C3, C2, or C7. |
| Asymmetric Hydrogenation/Reduction | Catalytic transfer hydrogenation of prochiral indoles or indolines. organic-chemistry.org | Chiral center on the indoline ring. |
| Dynamic Crystallization-Driven Condensation | Condensation reaction leading to high 1,3-stereoinduction. acs.orgnih.gov | Creation of chiral cyclic indoline aminals. |
| Enantioselective N-Alkylation | Cooperative catalysis for the addition of a chiral group to the indole nitrogen. researchgate.net | Chiral center on the N-substituent. |
These advanced synthetic methods provide access to a wide array of chiral indole amine derivatives, expanding the chemical space available for the development of new therapeutic agents.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-[(2-Chlorophenyl)methyl]indol-6-amine, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the indole (B1671886) ring, the 2-chlorophenyl group, the methylene (B1212753) bridge, and the amine group. Key expected resonances include a singlet for the methylene protons (CH₂) and distinct aromatic multiplets for the substituted indole and chlorophenyl rings. The amine (NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for each carbon in the indole core, the 2-chlorophenyl ring, and the methylene linker. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating amine group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole Aromatic CH | 6.5 - 7.6 | 100 - 138 |
| Chlorophenyl Aromatic CH | 7.0 - 7.5 | 127 - 135 |
| Methylene CH₂ | ~5.3 | ~50 |
| Amine NH₂ | Broad, variable | N/A |
| Indole Quaternary C | N/A | 120 - 145 |
| Chlorophenyl Quaternary C | N/A | 130 - 136 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of precision, HRMS can confirm the molecular formula of this compound, which is C₁₅H₁₃ClN₂.
Fragmentation analysis within the mass spectrometer provides further structural information. The molecule is expected to fragment at the benzylic C-N bond, leading to characteristic ions such as the 2-chlorobenzyl cation and the 6-aminoindole (B160974) radical cation. This fragmentation pattern helps to confirm the connectivity of the molecular components.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃ClN₂ |
| Exact Mass (Monoisotopic) | 256.0767 |
| Common Fragments (m/z) | 125.0158 (C₇H₆Cl⁺), 131.0582 (C₈H₇N₂⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key expected peaks include N-H stretching vibrations for the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-N and C-Cl stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹).
Interactive Data Table: Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution. The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to π→π* transitions within the conjugated indole and chlorophenyl systems. The presence of the amine group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Transition | Expected λmax (nm) |
| π→π* (Indole) | ~220 and ~270-290 |
| π→π* (Chlorophenyl) | ~210 and ~265 |
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Separation
Chromatographic techniques are vital for assessing the purity of a compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable for its analysis. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides both separation and identification. While the target compound might have limited volatility, derivatization could be employed. The gas chromatogram would provide a retention time characteristic of the compound, while the mass spectrometer would yield a fragmentation pattern that serves as a molecular fingerprint, aiding in its unequivocal identification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would reveal the relative orientation of the indole and 2-chlorophenyl rings, which is often a twisted conformation in similar structures. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.
Mechanistic Investigations of Chemical Transformations Involving 1 2 Chlorophenyl Methyl Indol 6 Amine
Reaction Pathways and Reactivity of the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The delocalization of the nitrogen lone pair electrons into the ring system enhances its nucleophilicity. researchgate.net For a typical indole, the site of electrophilic attack is predominantly the C-3 position, as the resulting intermediate cation (the sigma complex) is the most stable, with the positive charge delocalized over the nitrogen atom and the benzene (B151609) ring. researchgate.net
In the case of 1-[(2-Chlorophenyl)methyl]indol-6-amine, the reactivity is further modulated by two key substituents:
N-1 Benzyl (B1604629) Group : The N-alkylation prevents electrophilic attack at the nitrogen atom.
C-6 Amino Group : The -NH₂ group is a strong activating group. Through its +M (mesomeric) effect, it donates electron density to the benzene portion of the indole core, significantly increasing its nucleophilicity. This activation strongly influences the regioselectivity of electrophilic substitution on the six-membered ring.
The directing effect of the C-6 amino group typically favors electrophilic attack at the C-5 and C-7 positions, which are ortho and para to the amine, respectively. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to proceed preferentially at these sites, competing with the inherent reactivity of the C-3 position. The precise outcome would depend on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound
| Position | Inherent Reactivity | Influence of C-6 Amine | Predicted Outcome |
|---|---|---|---|
| C-3 | Highly Favored | Minor | Major site of attack for many electrophiles. |
| C-5 | Less Favored | Strongly Activated (ortho) | Potential major site, especially for bulky electrophiles or under specific conditions. |
| C-7 | Less Favored | Strongly Activated (para) | Potential major site, competing with C-5. |
Reactivity and Chemical Transformations of the C-6 Amine Functional Group
The C-6 amine is a versatile functional group that dictates a significant portion of the molecule's reactivity. As a primary aromatic amine, it can undergo a wide range of classical transformations. 6-Aminoindole (B160974) is recognized as a valuable building block for synthesizing more complex bioactive molecules, largely due to the reactivity of its amino group. chemimpex.com
Key transformations involving the C-6 amine include:
Diazotization : Reaction with nitrous acid (HNO₂) at low temperatures would convert the amine into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.
Acylation : The amine can readily react with acyl chlorides or anhydrides to form stable amide derivatives. This is often used as a protecting group strategy or to introduce new functionalities.
Alkylation/Arylation : The nitrogen is nucleophilic and can be alkylated or arylated, though controlling the degree of substitution (mono- vs. di-alkylation) can be challenging.
Coupling Reactions : The amino group can participate in coupling and cyclization reactions, expanding the heterocyclic framework. chemimpex.com
Influence of the 2-Chlorophenyl Substituent on Reaction Selectivity and Kinetics
The 2-chlorophenylmethyl group at the N-1 position influences the molecule's reactivity through both electronic and steric effects.
Electronic Effects : Chlorine is an electronegative atom, exerting a moderate electron-withdrawing inductive effect (-I). This effect is transmitted through the methylene (B1212753) bridge to the indole nitrogen. This reduces the nitrogen's ability to donate electron density into the indole ring compared to an unsubstituted benzyl group. The consequence is a slight deactivation of the entire indole system towards electrophilic attack, potentially slowing reaction kinetics.
Steric Effects : The substituent is located at the ortho position of the benzyl ring, placing it in proximity to the indole core. This steric bulk can hinder the approach of reagents, particularly at the adjacent C-7 and C-2 positions of the indole ring. This hindrance could enhance the regioselectivity of reactions by favoring attack at the less encumbered C-3 and C-5 positions.
Insights into Indolization Processes and Ring Closure Mechanisms
While this compound is already an indole, understanding the mechanisms of its formation provides insight into the synthesis of related structures. The Fischer indole synthesis is a foundational method for creating the indole core from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism involves the formation of a phenylhydrazone, which isomerizes to an enamine. A key step is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org For certain substitution patterns, this reaction can fail if side reactions, such as N-N bond cleavage, become dominant. nih.gov
More contemporary methods often employ transition-metal catalysis. Palladium-catalyzed reactions, for example, can facilitate the cyclization of appropriately substituted anilines to form the indole skeleton, offering broad functional group tolerance. organic-chemistry.orgmdpi.com A plausible synthesis for the target compound could involve the Fischer indolization of 4-amino-phenylhydrazine followed by a subsequent N-alkylation with 2-chlorobenzyl chloride.
Oxidative and Reductive Transformation Mechanisms
The molecule possesses several sites susceptible to oxidative and reductive transformations.
Oxidation : The indole nucleus, particularly with activating groups like the C-6 amine, is electron-rich and can be oxidized. Oxidative coupling reactions, often mediated by reagents like iron(III) chloride, can lead to the formation of dimers through C-C or C-N bond formation. rsc.org The primary amine at C-6 is also a prime site for oxidation, which can lead to the formation of nitroso, nitro, or azo compounds, or polymerization depending on the oxidant and conditions.
Reduction : The 2-chlorophenyl group is the most likely site for reduction. Catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source, can achieve reductive dehalogenation, replacing the chlorine atom with hydrogen. This transformation would yield 1-(benzyl)indol-6-amine. Under more forcing conditions, the benzene rings themselves could be reduced, but this typically requires high pressures and more active catalysts like rhodium or ruthenium.
Table 2: Potential Redox Transformations of this compound
| Transformation | Reagents/Conditions | Affected Group | Product Type |
|---|---|---|---|
| Oxidation | Air, FeCl₃, Pd(OAc)₂ | Indole Ring / C-6 Amine | Dimerized products, polymers, or oxidized amine derivatives. rsc.org |
| Reductive Dehalogenation | H₂, Pd/C | 2-Chlorophenyl | 1-(Benzyl)indol-6-amine. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Analysis (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 1-[(2-Chlorophenyl)methyl]indol-6-amine, DFT calculations can elucidate its fundamental chemical characteristics.
Optimization of Molecular Geometries and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve rotating the (2-chlorophenyl)methyl group and the amine group relative to the indole (B1671886) core to find the global energy minimum on the potential energy surface. Conformational analysis identifies various low-energy conformers, which is crucial as the biological activity of a molecule is often dependent on its specific conformation. This process is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) niscpr.res.inniscpr.res.in. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Calculation of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties researchgate.net. A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors help in quantifying the reactivity and stability of the molecule.
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic nature of a molecule. |
This table presents the theoretical formulas for calculating various reactivity descriptors from HOMO and LUMO energies derived from DFT calculations.
Studies on substituted indole derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the reactivity of the molecule niscpr.res.inchemrxiv.org. For this compound, the electron-withdrawing nature of the chlorine atom and the electronic properties of the amine group would be expected to modulate the electronic landscape of the indole ring.
Determination of Electron Affinities, Ionization Energies, and Gas-Phase Acidities
DFT calculations can provide quantitative estimates of electron affinity (EA) and ionization energy (IE). As mentioned, these are approximated from the LUMO and HOMO energies, respectively, according to Koopmans' theorem. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding anion or cation.
Gas-phase acidity refers to the enthalpy change of the deprotonation reaction in the gas phase. For this compound, the most likely site for deprotonation would be the amine group or the N-H of the indole ring. The gas-phase acidity can be calculated by determining the enthalpy of the molecule and its corresponding conjugate base.
Construction and Analysis of Molecular Electrostatic Potential (MEP) Maps
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack researchgate.net. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the chlorine atom, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the amine group.
Study of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the structure and function of biological macromolecules and in drug-receptor binding. Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis can be used to study these interactions within this compound and between the molecule and its biological target. These analyses can identify and characterize the strength and nature of these weak interactions, which are fundamental to molecular recognition processes.
Molecular Docking Studies to Predict Binding Modes with Defined Biological Targets (e.g., Enzymes, Receptors in in vitro models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein receptor. For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. Indole derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of enzymes like cyclooxygenase (COX) and as ligands for various receptors mdpi.comnih.govtandfonline.com.
The process of molecular docking involves several key steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, removing water molecules, and assigning appropriate charges.
Preparation of the Ligand: The 3D structure of this compound is generated and optimized using quantum chemical methods as described above.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor and to score the different binding poses based on a scoring function that estimates the binding affinity.
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor.
The table below illustrates hypothetical docking results for this compound with a generic protein kinase, a common target for indole-based inhibitors.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | MET120 | Hydrogen Bond (with amine) |
| LEU78 | Hydrophobic Interaction | ||
| VAL86 | Hydrophobic Interaction | ||
| PHE180 | π-π Stacking (with indole ring) | ||
| LYS90 | Hydrogen Bond (with N of indole) |
This is a hypothetical data table illustrating the kind of information that would be generated from a molecular docking study of this compound with a protein kinase.
Such studies can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent and selective analogs. The insights gained from molecular docking are crucial for understanding the structure-activity relationships of this class of compounds nih.gov.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of a molecule, revealing the accessible shapes and orientations it can adopt in a given environment. For this compound, MD simulations would be instrumental in understanding the flexibility imparted by the rotatable bonds, particularly the bond connecting the 2-chlorophenylmethyl group to the indole nitrogen and the orientation of the 6-amino group.
A typical MD simulation protocol for a small organic molecule like this compound would involve several key steps. Initially, a three-dimensional structure of the molecule is generated and optimized using quantum mechanical methods. A suitable force field, such as AMBER or CHARMM, is then assigned to describe the interatomic forces. The molecule is placed in a simulation box, which is subsequently filled with a chosen solvent, commonly water, to mimic physiological conditions. The system then undergoes energy minimization to relieve any steric clashes, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. Finally, a production simulation is run for a duration sufficient to sample the conformational space adequately, often on the nanosecond timescale.
Analysis of the simulation trajectory would provide insights into the preferred conformations of the molecule. Key dihedral angles, such as the one defining the orientation of the 2-chlorophenyl ring relative to the indole core, can be monitored to identify the most stable rotamers. The data presented in the interactive table below is a hypothetical representation of what might be observed from such an analysis, showcasing the distribution of a critical dihedral angle.
Table 1: Hypothetical Dihedral Angle Distribution from Molecular Dynamics Simulation
This table illustrates a possible outcome for the conformational preference around the N1-C(methylene) bond in this compound, as could be determined from a molecular dynamics simulation.
| Conformational State | Dihedral Angle Range (degrees) | Population (%) | Description |
|---|---|---|---|
| Anti-periplanar | 150 to 180 and -150 to -180 | 65 | The 2-chlorophenyl group is oriented away from the indole ring, representing a sterically favorable conformation. |
| Syn-clinal | 30 to 90 and -30 to -90 | 25 | A gauche-like conformation where the 2-chlorophenyl group is in closer proximity to the indole ring. |
| Other | Remaining ranges | 10 | Transient or less stable conformations. |
Furthermore, MD simulations can be employed to study the interaction of this compound with biological macromolecules, such as proteins or nucleic acids, providing valuable information on potential binding modes and affinities.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. aip.org These predictions are invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra.
For this compound, DFT calculations could be performed to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. A common approach involves geometry optimization of the molecule at a selected level of theory, such as B3LYP with a 6-31G(d,p) basis set, followed by the calculation of the desired spectroscopic properties using the optimized geometry. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra. The following interactive table provides hypothetical predicted chemical shifts for key atoms in this compound.
Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm)
This table shows representative predicted ¹H and ¹³C NMR chemical shifts for this compound, which could be generated using DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H on C2 of Indole | 6.5 - 7.0 | 120 - 125 |
| H on C7 of Indole | 7.0 - 7.5 | 110 - 115 |
| Methylene (B1212753) Protons | 5.0 - 5.5 | 45 - 50 |
| Amino Protons | 3.5 - 4.5 | N/A |
| C6 of Indole (with NH₂) | N/A | 140 - 145 |
Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted spectrum would show characteristic peaks for functional groups such as the N-H stretches of the amino group, C-H stretches of the aromatic rings, and the C-Cl stretch.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For an indole derivative, one would expect to see characteristic π-π* transitions in the UV region. mdpi.com
The application of these computational techniques provides a detailed theoretical characterization of this compound, offering valuable insights that can guide future experimental investigations.
Structure Activity Relationship Sar Studies for Indole Amine Derivatives
Methodologies for Quantitative and Qualitative SAR Analysis
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com These studies can be broadly categorized into qualitative and quantitative approaches.
Qualitative SAR involves the analysis of how specific structural modifications affect the biological activity of a compound in a non-numerical manner. This often involves the systematic synthesis of analogs and observing the resulting changes in activity. Key qualitative methodologies include:
Functional Group Modification: Systematically altering or replacing functional groups to identify which are essential for activity (pharmacophore identification).
Scaffold Hopping: Replacing the core structure (scaffold) of a molecule with a different one while maintaining a similar spatial arrangement of key functional groups.
Visual Inspection of Molecular Models: Utilizing computer-aided molecular modeling to visualize the interaction of a ligand with its target, providing insights into potential modifications that could enhance binding.
Quantitative SAR (QSAR) aims to establish a mathematical relationship between the chemical structure and biological activity. mdpi.com This is achieved by correlating physicochemical properties or calculated molecular descriptors of a series of compounds with their measured biological activities. Common QSAR methodologies include:
2D-QSAR: This approach uses 2D structural descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants) to build a linear or non-linear regression model.
3D-QSAR: These methods consider the three-dimensional properties of molecules. Prominent 3D-QSAR techniques include:
Comparative Molecular Field Analysis (CoMFA): This method correlates the biological activity of a set of molecules with their steric and electrostatic fields. mdpi.com The molecules are aligned, and the fields are calculated on a 3D grid surrounding them.
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields, but it additionally includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
The general workflow for a QSAR study involves data set selection, calculation of molecular descriptors, model development using statistical methods (e.g., multiple linear regression, partial least squares), and rigorous model validation. rsc.org
A summary of common SAR and QSAR methodologies is presented in the table below.
| Methodology | Description | Key Features |
| Qualitative SAR | ||
| Functional Group Modification | Systematic alteration of functional groups. | Identifies key functional groups for activity. |
| Scaffold Hopping | Replacement of the core molecular structure. | Explores new chemical space with similar pharmacophoric features. |
| Visual Inspection | Use of molecular modeling to visualize ligand-target interactions. | Provides intuitive insights for structural modifications. |
| Quantitative SAR (QSAR) | ||
| 2D-QSAR | Correlates 2D descriptors with biological activity. | Computationally less intensive; useful for large datasets. |
| 3D-QSAR (CoMFA) | Correlates steric and electrostatic fields with activity. | Provides a 3D visualization of favorable and unfavorable regions. |
| 3D-QSAR (CoMSIA) | Correlates steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields with activity. | Offers a more detailed and interpretable 3D-QSAR model. |
Impact of N-1 Substitution (e.g., with the 2-chlorophenylmethyl moiety) on Observed Chemical or Biochemical Activities
The N-1 position of the indole (B1671886) ring is a common site for substitution in the design of biologically active molecules. Modification at this position can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a substituent at the N-1 position can affect the molecule's planarity, lipophilicity, and electronic distribution, thereby altering its interaction with biological targets.
For instance, in a series of indole derivatives, the presence of a benzyl (B1604629) group at the N-1 position has been shown to be crucial for certain biological activities. ukm.my The benzyl group can engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket.
The specific substitution pattern on the benzyl ring is also critical. The presence of a chloro group on the phenyl ring, as in the 2-chlorophenylmethyl moiety, can have several effects:
Electronic Effects: The chloro group is electron-withdrawing, which can alter the electron density of the indole ring system and the benzyl group, potentially influencing hydrogen bonding capabilities and other electronic interactions.
Steric Effects: The position of the chloro group (ortho, meta, or para) can dictate the preferred conformation of the N-1 substituent, thereby influencing how the molecule fits into a binding site. An ortho-substituent, such as in the 2-chlorophenylmethyl group, can induce a twist in the benzyl ring relative to the indole core, which may be favorable or unfavorable for binding depending on the target's topography.
Hydrophobic Interactions: The chloro group can contribute to hydrophobic interactions with nonpolar residues in the binding pocket.
A study on N-substituted indole derivatives as antiplatelet aggregation agents demonstrated that derivatives with a substitution on the N-1 position of the indole ring generally exhibited better activity than their unsubstituted counterparts. researchgate.net This highlights the importance of the N-1 substituent in modulating the biological activity of indole-based compounds.
The table below summarizes the potential impact of N-1 substitutions on the properties of indole derivatives.
| N-1 Substituent | Potential Impact on Properties |
| Unsubstituted (-H) | The indole NH can act as a hydrogen bond donor. |
| Alkyl | Increases lipophilicity and can provide steric bulk. |
| Benzyl | Introduces a phenyl ring capable of pi-stacking and hydrophobic interactions. |
| Substituted Benzyl (e.g., 2-chlorophenylmethyl) | Modifies electronic properties, steric hindrance, and lipophilicity of the benzyl group, fine-tuning receptor interactions. |
Role of C-6 Amine Substitution and its Derivatization in Modulating Activity
The C-6 position of the indole ring is another key site for modification to modulate biological activity. The introduction of an amine group at this position provides a handle for further derivatization, allowing for the exploration of a wide range of chemical space.
The C-6 amine group itself can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions with acidic residues in a binding pocket. Derivatization of this amine can lead to amides, sulfonamides, ureas, and other functional groups, each with distinct electronic and steric properties.
For example, in a study of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, a benzylamine (B48309) group at the C-6 position resulted in a compound with moderate inhibitory activity. ijpsi.org This suggests that the C-6 substituent can interact with the enzyme's active site and that the nature of this substituent is important for potency.
The length and flexibility of the linker between the indole C-6 position and a terminal functional group can also be critical. A longer linker might allow the functional group to reach a distant binding pocket, but it could also introduce conformational flexibility that is entropically unfavorable for binding.
The following table illustrates how derivatization of a C-6 amine can alter the properties of an indole derivative.
| C-6 Amine Derivative | Potential Interactions |
| Primary Amine (-NH2) | Hydrogen bond donor, can be protonated to form ionic bonds. |
| Acetamide (-NHCOCH3) | Hydrogen bond donor and acceptor, introduces a carbonyl group. |
| Sulfonamide (-NHSO2R) | Hydrogen bond donor and acceptor, introduces a strongly electron-withdrawing group. |
| Benzylamide (-NHCOPh) | Introduces an additional aromatic ring for potential pi-stacking interactions. |
Influence of Halogen Substituents on Molecular Interactions and Reactivity
Halogen substituents, such as the chloro group in the 2-chlorophenylmethyl moiety, can significantly influence a molecule's properties and its interactions with biological targets. The effects of halogens can be attributed to their size, electronegativity, and ability to form halogen bonds.
Steric and Lipophilic Effects: Halogens increase the size and lipophilicity of a molecule, which can enhance binding to hydrophobic pockets in a receptor. The size of the halogen (F < Cl < Br < I) can be systematically varied to probe the steric constraints of a binding site.
Electronic Effects: Halogens are electronegative and can alter the electron distribution in an aromatic ring, influencing its reactivity and ability to participate in pi-stacking or cation-pi interactions.
Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl > F). Halogen bonds are highly directional and can play a crucial role in ligand-receptor recognition, sometimes being as strong as a hydrogen bond.
In the context of the 2-chlorophenylmethyl group, the chlorine atom can participate in halogen bonding with a suitable acceptor on a protein target. This specific interaction can contribute to the binding affinity and selectivity of the compound. Studies have shown that halogen bonds can be critical for the activity of various enzyme inhibitors and receptor ligands.
The table below summarizes the key properties and potential interactions of common halogen substituents in drug design.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Interactions |
| Fluorine (F) | 1.47 | 3.98 | Can act as a hydrogen bond acceptor; often used to block metabolic sites. |
| Chlorine (Cl) | 1.75 | 3.16 | Can form halogen bonds; increases lipophilicity. |
| Bromine (Br) | 1.85 | 2.96 | Stronger halogen bond donor than chlorine; further increases lipophilicity. |
| Iodine (I) | 1.98 | 2.66 | Strongest halogen bond donor among common halogens; significantly increases lipophilicity. |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a crucial role in the interaction of a drug molecule with its biological target, as enzymes and receptors are chiral environments. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being active (the eutomer) while the other is inactive or has a different, sometimes undesirable, activity (the distomer).
For indole amine derivatives, chirality can be introduced at various positions, such as a stereocenter in a substituent at the N-1 or C-3 position. The specific three-dimensional arrangement of atoms in each enantiomer will determine how well it can fit into the chiral binding site of a receptor.
The process of separating enantiomers, known as chiral resolution, is essential for evaluating the biological activity of each stereoisomer independently. Techniques such as chiral chromatography are commonly used for this purpose.
While the specific compound "1-[(2-Chlorophenyl)methyl]indol-6-amine" does not inherently possess a chiral center, derivatization at the C-6 amine or other positions could introduce chirality. For instance, if the C-6 amine were to be acylated with a chiral carboxylic acid, a pair of diastereomers would be formed. It is expected that these diastereomers would exhibit different biological activities due to their distinct three-dimensional shapes.
The importance of stereochemistry is a fundamental concept in drug design, and the evaluation of individual stereoisomers is a critical step in the development of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Statistical Validation
QSAR modeling is a computational technique used to develop a mathematical relationship between the structural properties of a series of compounds and their biological activity. rsc.org A typical QSAR study involves several key steps:
Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is usually divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, electronic properties) and 3D descriptors (e.g., steric and electrostatic fields).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The developed model must be rigorously validated to ensure its robustness and predictive power. ijpsi.org
Statistical validation is a critical component of QSAR modeling. It involves both internal and external validation techniques:
Internal Validation: This assesses the stability and robustness of the model using the training set data. A common method is cross-validation , such as the leave-one-out (LOO) technique. In LOO cross-validation, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.
External Validation: This evaluates the model's ability to predict the activity of new compounds that were not used in model development. The model is used to predict the activities of the compounds in the test set, and the predicted values are compared to the experimental values. The predictive correlation coefficient (r²_pred) is a key metric for external validation.
A good QSAR model should have high values for both the correlation coefficient of the training set (R²) and the cross-validated correlation coefficient (q²), as well as a high predictive correlation coefficient (r²_pred) for the test set.
The following table summarizes key statistical parameters used in QSAR model validation.
| Parameter | Description | Desired Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | Close to 1.0 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 for a good model |
| r²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 for a good model |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
In Vitro Metabolic Investigations of Indole Amine Compounds
Experimental Models for In Vitro Biotransformation (e.g., Isolated Microsomal Fractions, S9 Fractions)
In vitro biotransformation studies are fundamental to understanding the metabolic fate of new chemical entities. The primary goals of these investigations are to identify potential metabolites, elucidate the enzymatic pathways responsible for their formation, and predict potential drug-drug interactions. For indole (B1671886) amine compounds, such as 1-[(2-Chlorophenyl)methyl]indol-6-amine, two of the most common experimental models are isolated microsomal fractions and S9 fractions.
Isolated Microsomal Fractions:
Liver microsomes are vesicles of the endoplasmic reticulum obtained through differential centrifugation of liver homogenate. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs). wikipedia.orgspringernature.com These enzymes are crucial for the oxidative metabolism of a vast array of xenobiotics. Microsomal fractions are particularly useful for studying the initial steps of biotransformation, such as oxidation, reduction, and hydrolysis. The simplicity of the microsomal system allows for the straightforward investigation of enzyme kinetics and the identification of specific enzymes involved in a particular metabolic reaction through the use of selective inhibitors and recombinant enzymes.
S9 Fractions:
The S9 fraction is the supernatant obtained from the 9000g centrifugation of a tissue homogenate, typically from the liver. wikipedia.orgsemanticscholar.org This fraction contains both the microsomal and cytosolic components of the cells. wikipedia.orgnih.gov Consequently, S9 fractions possess a broader range of enzymatic activities compared to microsomes alone. In addition to the Phase I enzymes found in microsomes, the S9 fraction also contains a variety of Phase II conjugating enzymes present in the cytosol, such as sulfotransferases (SULTs), glutathione (B108866) S-transferases (GSTs), and N-acetyltransferases (NATs). semanticscholar.org This makes the S9 fraction a more comprehensive in vitro model, capable of recapitulating both Phase I and subsequent Phase II metabolic reactions. nih.govnih.gov The S9 fraction is often employed in mutagenicity assays, such as the Ames test, to provide metabolic activation of test compounds. wikipedia.org
| Experimental Model | Key Components | Primary Applications in Metabolism Studies |
| Isolated Microsomal Fractions | Endoplasmic reticulum vesicles containing Phase I enzymes (CYP450s, FMOs). wikipedia.orgspringernature.com | - Identification of Phase I metabolites. - Elucidation of oxidative, reductive, and hydrolytic pathways. - Enzyme kinetics and reaction phenotyping. |
| S9 Fractions | Microsomal and cytosolic fractions containing both Phase I and Phase II enzymes (CYP450s, FMOs, SULTs, GSTs, NATs). wikipedia.orgsemanticscholar.org | - Comprehensive metabolic profiling (Phase I and Phase II). - Investigation of conjugation reactions. - Metabolic activation in toxicology assays (e.g., Ames test). wikipedia.org |
Identification and Characterization of In Vitro Metabolites (e.g., Hydroxylation, N-Dealkylation, Conjugation)
Based on the chemical structure of this compound, several metabolic pathways can be predicted. These are primarily categorized as Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism:
Hydroxylation: This is a common metabolic pathway for aromatic and heterocyclic compounds. For this compound, hydroxylation could occur on the indole ring, potentially at the C4, C5, or C7 positions, or on the chlorophenyl ring. nih.govresearchgate.netacs.orgmdpi.comresearchgate.net The indole C3 position is also susceptible to hydroxylation. nih.govmdpi.com Aliphatic hydroxylation of the methylene (B1212753) bridge is another possibility.
N-Dealkylation: The bond between the indole nitrogen and the chlorophenylmethyl group could be a target for N-dealkylation, leading to the formation of indol-6-amine and 2-chlorobenzaldehyde (B119727). This is a well-established metabolic route for N-substituted amines.
N-Oxidation: The primary amine group at the 6-position of the indole ring and the tertiary indole nitrogen are potential sites for N-oxidation, forming hydroxylamine (B1172632) and N-oxide metabolites, respectively. nih.govnih.gov
Phase II Metabolism:
Following Phase I metabolism, the newly introduced or exposed functional groups (e.g., hydroxyl, amine) can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.
Glucuronidation: Hydroxylated metabolites and the primary amine group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: The primary amine and hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
N-Acetylation: The primary amine at the 6-position is a likely substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.
| Predicted Metabolic Pathway | Potential Site of Metabolism on this compound | Resulting Metabolite Type |
| Hydroxylation | Indole ring, chlorophenyl ring, methylene bridge | Hydroxylated derivatives |
| N-Dealkylation | Indole nitrogen-methylene bridge bond | Indol-6-amine and 2-chlorobenzaldehyde |
| N-Oxidation | Indole nitrogen, 6-amino group | N-oxide, hydroxylamine |
| Glucuronidation | Hydroxyl groups, 6-amino group | Glucuronide conjugates |
| Sulfation | Hydroxyl groups, 6-amino group | Sulfate conjugates |
| N-Acetylation | 6-amino group | N-acetyl derivative |
Characterization of Enzyme Systems Involved in In Vitro Biotransformation (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases)
The biotransformation of this compound is likely mediated by a concert of drug-metabolizing enzymes.
Cytochrome P450 (CYP) Isoforms:
The CYP superfamily is the most important group of enzymes involved in the Phase I metabolism of xenobiotics. youtube.commdpi.com Several CYP isoforms are known to metabolize indole derivatives and aromatic amines.
CYP1A2, CYP2E1, and CYP2C19: These isoforms have been implicated in the hydroxylation of the indole ring. mdpi.com
CYP3A4: This is a major human CYP isoform with broad substrate specificity and is likely involved in the metabolism of many indole-containing compounds. nih.govresearchgate.net It is known to catalyze N-dealkylation and hydroxylation reactions. researchgate.net
CYP2D6: This isoform is also known to metabolize some indole derivatives and other amine-containing compounds. researchgate.net
CYP2B Isoforms: These have been shown to be involved in the N-oxidation of some amine-containing compounds. nih.govtandfonline.com
Flavin-Containing Monooxygenases (FMOs):
FMOs are another class of Phase I enzymes that catalyze the oxygenation of nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govnih.govwikipedia.orgcore.ac.uk The indole nitrogen and the primary amine of this compound are potential substrates for FMOs, leading to the formation of N-oxides. ucl.ac.uk
| Enzyme System | Potential Role in the Metabolism of this compound |
| Cytochrome P450 (CYP) Isoforms | |
| CYP1A2, CYP2E1, CYP2C19 | Indole ring hydroxylation. mdpi.com |
| CYP3A4 | N-dealkylation, hydroxylation. nih.govresearchgate.netresearchgate.net |
| CYP2D6 | Metabolism of the amine moiety. researchgate.net |
| CYP2B Isoforms | N-oxidation. nih.govtandfonline.com |
| Flavin-Containing Monooxygenases (FMOs) | N-oxidation of the indole nitrogen and 6-amino group. wikipedia.orgucl.ac.uk |
In Vitro Induction and Inhibition Studies of Metabolizing Enzymes
In vitro studies to assess the potential of a compound to induce or inhibit drug-metabolizing enzymes are a critical component of preclinical drug development. bioivt.comlabcorp.comtaylorandfrancis.com
Enzyme Inhibition:
This compound, like many indole derivatives, has the potential to inhibit the activity of certain CYP isoforms. mdpi.comnih.govtandfonline.comwikipedia.org Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). In vitro inhibition studies typically involve incubating the compound with human liver microsomes and a panel of CYP isoform-specific probe substrates. A decrease in the formation of the probe substrate's metabolite indicates inhibition. The potency of inhibition is quantified by the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Enzyme Induction:
Enzyme induction is the process by which a compound increases the expression of a metabolizing enzyme. bioivt.com Indole derivatives, such as indole-3-carbinol, are known to induce certain CYP isoforms, particularly CYP1A2. nih.gov In vitro induction studies are typically conducted using cultured human hepatocytes. The cells are treated with the test compound for a period of time (e.g., 48-72 hours), after which changes in enzyme activity and mRNA levels are measured for key CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4). labcorp.com
| Study Type | Purpose | Typical In Vitro System | Key Parameters Measured |
| Enzyme Inhibition | To assess the potential of the compound to inhibit the activity of drug-metabolizing enzymes. mdpi.comnih.govtandfonline.comwikipedia.org | Human liver microsomes, recombinant CYP isoforms. | IC50 values for specific CYP isoforms. |
| Enzyme Induction | To determine if the compound can increase the expression of drug-metabolizing enzymes. bioivt.comnih.gov | Cultured human hepatocytes. | Changes in CYP enzyme activity and mRNA levels. |
Derivatization and Functionalization Strategies for Enhanced Chemical Reactivity or Probe Development
Regioselective Functionalization of the Indole (B1671886) Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.govstackexchange.com The N1-substitution with the (2-chlorophenyl)methyl group precludes reactions at the nitrogen atom and directs further substitutions to the carbon framework of the bicyclic system. The inherent electronic properties of the indole ring favor electrophilic attack primarily at the C3 position of the pyrrole (B145914) moiety, which is the most nucleophilic site. quimicaorganica.org However, functionalization can also be directed to other positions, such as C2, C4, C5, and C7, under specific reaction conditions. The presence of the C-6 amine group, a strong electron-donating group, further activates the benzene (B151609) portion of the indole ring, particularly towards electrophilic attack at the C5 and C7 positions.
Common regioselective functionalization reactions applicable to the indole ring include:
Formylation: The Vilsmeier-Haack reaction, employing reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl (-CHO) group, typically at the C3 position of indoles. organic-chemistry.orgwikipedia.orgchemistrysteps.com This aldehyde functionality serves as a versatile synthetic handle for further modifications.
Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for the regioselective halogenation of the indole ring, often at the C3 position, under mild conditions. quimicaorganica.org
Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be introduced onto the indole ring. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.
Nitration and Sulfonation: These reactions must be conducted under carefully controlled, mild conditions to avoid polymerization or degradation of the indole core. quimicaorganica.org
Table 1: Potential Regioselective Functionalization Reactions of the Indole Ring
| Reaction Type | Reagents | Target Position | Potential Product Functionality |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Aldehyde (-CHO) |
| Halogenation | N-Bromosuccinimide (NBS) | C3 | Bromo (-Br) |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C3 | Ketone (-COR) |
| Mannich Reaction | CH₂O, Secondary Amine | C3 | Aminomethyl (-CH₂NR₂) |
| Sulfonation | SO₃-Pyridine complex | C3 | Sulfonic Acid (-SO₃H) |
Targeted Functional Group Transformations on the 2-Chlorophenylmethyl Moiety
The 2-chlorophenylmethyl substituent offers two primary sites for chemical modification: the chlorine atom on the phenyl ring and the benzylic methylene (B1212753) bridge.
The chloro group is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgreddit.com Other important cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Stille Coupling: Reaction with organostannanes.
Cyanation: Introduction of a nitrile group using cyanide sources.
The benzylic methylene (-CH₂-) bridge connecting the chlorophenyl ring to the indole nitrogen is another potential site for functionalization, although reactions at this position can be less selective.
Table 2: Potential Cross-Coupling Reactions at the 2-Chloro Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | New Moiety |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Aryl, Alkyl |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | C-N | Amino group |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (sp) | Alkynyl |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C (sp²) | Alkenyl |
| Stille Coupling | Organostannane | Pd catalyst | C-C | Aryl, Vinyl, Alkyl |
Synthetic Approaches to Modify the C-6 Amine Group
The primary aromatic amine at the C-6 position is a highly versatile functional group, providing a direct attachment point for a wide range of chemical moieties. thermofisher.com Standard transformations for primary amines can be readily applied:
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This is a common strategy to introduce diverse substituents and modulate the electronic properties of the molecule.
Alkylation: The amine can be mono- or di-alkylated using alkyl halides, although selectivity can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization and Sandmeyer Reaction: The amine can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂ and acid). This intermediate is highly useful as it can be displaced by a variety of nucleophiles in the presence of copper(I) salts (the Sandmeyer reaction). wikipedia.orgorganic-chemistry.orglscollege.ac.innih.gov This allows for the introduction of halogens (-Cl, -Br), a nitrile group (-CN), or a hydroxyl group (-OH), significantly expanding the synthetic possibilities. lscollege.ac.in
Table 3: Synthetic Modifications of the C-6 Amine Group
| Reaction Type | Reagents | Resulting Functional Group | Notes |
| Acylation | Acetyl chloride, Base | Amide (-NHCOCH₃) | Introduces an acetyl group. |
| Sulfonylation | Tosyl chloride, Base | Sulfonamide (-NHSO₂R) | Introduces a sulfonyl group. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Controlled alkylation. |
| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | Highly reactive intermediate. |
| Sandmeyer Chlorination | Diazonium Salt, CuCl | Chloro (-Cl) | Replaces the amino group with chlorine. wikipedia.org |
| Sandmeyer Cyanation | Diazonium Salt, CuCN | Nitrile (-CN) | Replaces the amino group with a nitrile. wikipedia.org |
Synthesis of Complex Indole Scaffolds Derived from 1-[(2-Chlorophenyl)methyl]indol-6-amine
The functionalization strategies described previously can be leveraged to construct more complex, polycyclic molecular architectures. By introducing appropriate functional groups at different positions on the this compound core, subsequent intramolecular cyclization reactions can be triggered to build new fused ring systems. mdpi.com Such complex scaffolds are often found in natural products and medicinally relevant compounds. polimi.itderpharmachemica.com
For example, an intramolecular Larock indole annulation could be employed if an ortho-haloaniline tethered to an alkyne is constructed from the parent molecule. encyclopedia.pub Another strategy involves installing functional groups that can participate in cycloaddition reactions. For instance, a (3+2) cycloaddition of an azomethine ylide generated from a derivative could lead to the formation of a pyrrolidine-fused indole system. nih.gov
A hypothetical pathway to a more complex scaffold could involve:
Functionalization: Vilsmeier-Haack formylation at the C3 position of the indole ring.
Modification: Conversion of the C-6 amine to an azide (B81097) via diazotization followed by reaction with sodium azide.
Cyclization: An intramolecular reaction, such as a nitrene insertion or a thermal/photochemical cyclization between the C3-substituent and the C6-azide, could potentially form a new five- or six-membered ring fused to the indole core.
Palladium-catalyzed intramolecular cyclizations are also powerful tools for building such scaffolds. mdpi.commdpi.com
Strategies for Probe Development and Chemical Biology Applications
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. nih.gov The scaffold of this compound is well-suited for derivatization into chemical probes due to its multiple functionalization handles.
The development of a chemical probe typically involves three key components:
Pharmacophore: The core molecule responsible for binding to the biological target.
Reporter Tag: A moiety that allows for detection and visualization, such as a fluorophore or a biotin (B1667282) tag for affinity purification.
Photoreactive Group: A group (e.g., diazirine, benzophenone) that, upon photoactivation, forms a covalent bond with the target protein, enabling target identification (photoaffinity labeling). nih.govnih.govenamine.net
The C-6 amine group is an ideal site for attaching these tags, often via a flexible linker to minimize steric hindrance and preserve the binding affinity of the core pharmacophore. Amine-reactive derivatives of common fluorophores (e.g., fluorescein, rhodamine) and biotin are commercially available as NHS-esters or isothiocyanates, which react readily with primary amines to form stable amide or thiourea (B124793) linkages. thermofisher.combioclone.netthermofisher.com Aromatic amines themselves can possess fluorescent properties that can be modulated upon derivatization. researchgate.net
Table 4: Strategies for Probe Development
| Probe Type | Strategy | Attachment Point | Reporter/Tag Moiety | Application |
| Fluorescent Probe | Covalent labeling with an amine-reactive fluorophore. bioclone.netacs.org | C-6 Amine | Fluorescein-NHS ester, Rhodamine-isothiocyanate | Fluorescence microscopy, Flow cytometry |
| Affinity Probe | Attachment of a biotin tag via an amide linkage. | C-6 Amine | Biotin-NHS ester | Target protein pull-down and identification |
| Photoaffinity Probe | Incorporation of a photoreactive crosslinker and a reporter tag. nih.govacs.org | C-6 Amine or other functionalized position | Diazirine or Benzophenone derivative with a terminal alkyne for click chemistry | Covalent labeling and identification of binding partners |
Future Research Avenues for 1 2 Chlorophenyl Methyl Indol 6 Amine
Exploration of Novel and Sustainable Synthetic Methodologies, including Green Chemistry Approaches
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are now being re-evaluated in the context of environmental impact and sustainability. Future research should prioritize the development of novel and greener synthetic routes to 1-[(2-Chlorophenyl)methyl]indol-6-amine.
Green Chemistry Approaches:
Modern synthetic chemistry is increasingly embracing the principles of green chemistry to minimize environmental impact. researchgate.net For the synthesis of indole derivatives, this includes the use of greener solvents, catalysts, and energy sources. researchgate.nettandfonline.com Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for various indole syntheses. researchgate.nettandfonline.com
Future synthetic strategies for this compound could explore:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. rsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been reported for the de novo synthesis of the indole core from simple anilines. rsc.org
Catalysis: The use of nanocatalysts and organocatalysts can offer more environmentally friendly alternatives to traditional metal catalysts. beilstein-journals.org For instance, nano-TiO2 has been used as a catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions with high yields. beilstein-journals.org
Alternative Solvents: The replacement of hazardous organic solvents with more benign alternatives like water or ionic liquids is a key aspect of green chemistry. researchgate.netbeilstein-journals.org
A comparative overview of conventional versus potential green synthetic approaches is presented in Table 1.
| Feature | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often rely on volatile and hazardous organic solvents. | Utilization of water, ionic liquids, or solvent-free conditions. researchgate.netbeilstein-journals.org |
| Catalysts | May involve heavy metal catalysts with toxicity concerns. | Employing nanocatalysts, biocatalysts, or organocatalysts. beilstein-journals.org |
| Energy | Typically require prolonged heating using conventional methods. | Microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.nettandfonline.com |
| Atom Economy | Can involve multiple steps with the generation of significant waste. | Multicomponent reactions that maximize the incorporation of starting materials into the final product. rsc.org |
| Reaction Conditions | Often require harsh conditions, such as strong acids or high temperatures. | Milder reaction conditions, often at room temperature. researchgate.net |
Application of Advanced Mechanistic Studies for Understanding Chemical Behavior
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the chemical behavior of this compound. Future research should employ advanced mechanistic studies to elucidate the pathways of its formation and reactivity.
Plausible mechanistic pathways for the N-arylation of indoles, a key step in the synthesis of related compounds, have been investigated. For instance, iridium-catalyzed dual N-H/C-H bond activation has been proposed to lead to the formation of a five-membered iridacycle intermediate. nih.gov Similarly, palladium-catalyzed cyclization of 2-bromophenethylamines followed by N-arylation provides a one-pot procedure for N-arylindoles. nih.gov
For this compound, mechanistic investigations could involve:
Spectroscopic analysis of reaction intermediates.
Kinetic studies to determine reaction orders and rate-determining steps.
Computational modeling to visualize transition states and calculate activation energies.
These studies will provide valuable insights into the electronic and steric effects of the 2-chlorophenylmethyl substituent on the reactivity of the indole nucleus.
High-Throughput Screening for Diverse Chemical and Biochemical Activities in In Vitro Systems
High-throughput screening (HTS) is a powerful tool for the rapid assessment of the biological activity of a large number of compounds. tandfonline.com Future research on this compound should leverage HTS to explore its potential across a wide range of biochemical and cellular assays.
Indole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. beilstein-journals.org Given this precedent, this compound could be screened against various targets.
Potential Screening Platforms:
| Assay Type | Potential Targets | Rationale |
| Enzyme Inhibition Assays | Kinases, Proteases, Oxidoreductases | Many indole-containing compounds are known enzyme inhibitors. nih.govnih.gov |
| Receptor Binding Assays | G-protein coupled receptors (GPCRs), Nuclear receptors | The indole scaffold is a common motif in ligands for various receptors. |
| Cell-Based Assays | Cancer cell lines, Immune cells, Neuronal cells | To assess cytotoxicity, anti-inflammatory effects, or neuroprotective properties. nih.gov |
| Antimicrobial Assays | Bacterial and fungal strains | To evaluate potential as an anti-infective agent. beilstein-journals.org |
Colorimetric assays have been developed for the high-throughput quantification of indoles and their metabolites, which could be adapted for screening enzymatic activities related to this compound. researchgate.netfz-juelich.de
Development of Predictive Computational Models for Structure-Activity Relationships
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into the relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov For this compound, developing predictive computational models will be instrumental in guiding the synthesis of more potent and selective analogs.
QSAR models have been successfully applied to various series of indole derivatives to understand their anticancer and antimicrobial activities. researchgate.net These models typically use molecular descriptors such as electronic properties (e.g., HOMO-LUMO energy gap), steric parameters, and lipophilicity to build a mathematical relationship with biological activity. researchgate.net
Future computational studies on this compound could involve:
Pharmacophore modeling to identify the key structural features required for a specific biological activity. proceedings.sciencemdpi.com
3D-QSAR studies to create a three-dimensional model of the active site and guide the design of new derivatives with improved binding affinity. mdpi.comnih.gov
Molecular docking to predict the binding mode of the compound with its biological target. proceedings.science
These computational approaches will help in understanding the structure-activity relationships (SAR) and in the rational design of new analogs with enhanced therapeutic potential. proceedings.sciencenih.gov
Further Elucidation of Biotransformation Pathways and Metabolite Profiling in Controlled In Vitro Systems
Understanding the metabolic fate of a compound is a critical aspect of drug discovery and development. Future research should focus on elucidating the biotransformation pathways of this compound and identifying its major metabolites using controlled in vitro systems.
In vitro metabolism studies are typically conducted using liver microsomes, S9 fractions, or hepatocytes from various species, including humans. admescope.com These systems contain the necessary enzymes, such as cytochrome P450s (CYPs), that are responsible for the metabolism of foreign compounds.
The biotransformation of indole and its derivatives can involve various reactions, including hydroxylation, N-dealkylation, and oxidation. frontiersin.orgnih.gov For this compound, potential metabolic pathways to investigate include:
Hydroxylation of the indole ring or the phenyl ring.
N-dealkylation to remove the 2-chlorobenzyl group.
Oxidation of the amine group.
The identification of metabolites can be achieved using advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS). admescope.comnih.gov Characterizing the metabolite profile will provide crucial information on the compound's metabolic stability and potential for the formation of active or toxic metabolites.
| In Vitro System | Key Enzymes | Information Gained |
| Liver Microsomes | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Phase I metabolism (oxidation, reduction, hydrolysis). admescope.com |
| S9 Fraction | CYPs, FMOs, and cytosolic enzymes (e.g., sulfotransferases, N-acetyltransferases) | Phase I and some Phase II metabolism. admescope.com |
| Hepatocytes | Full complement of metabolic enzymes | Comprehensive view of Phase I and Phase II metabolism. admescope.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
